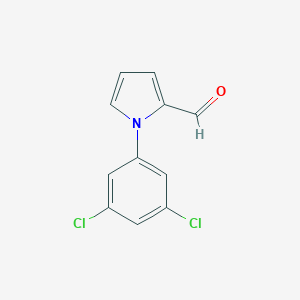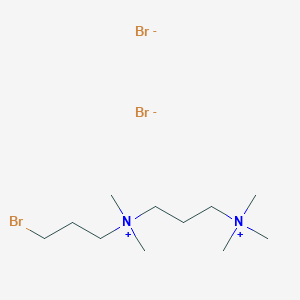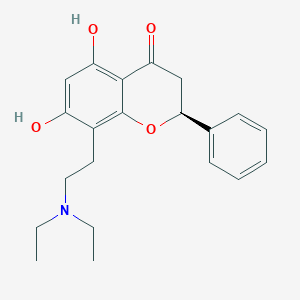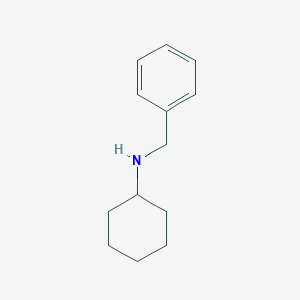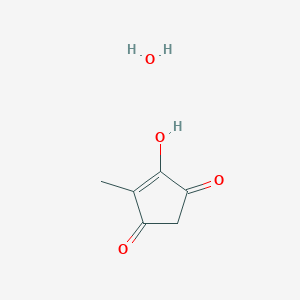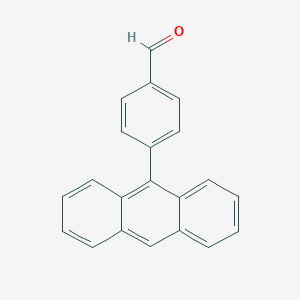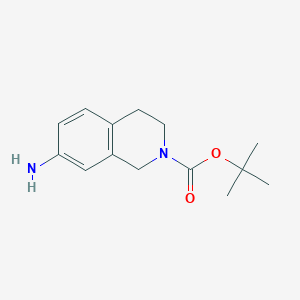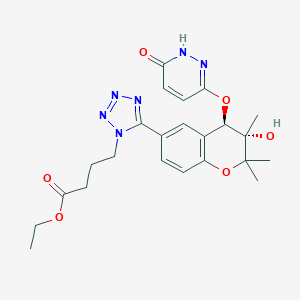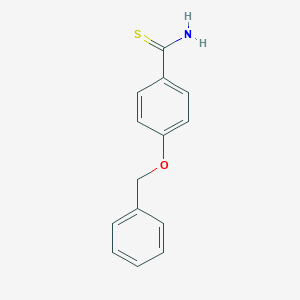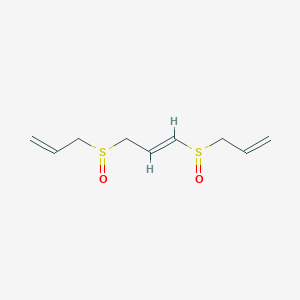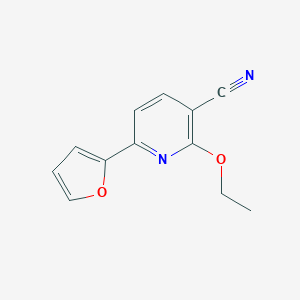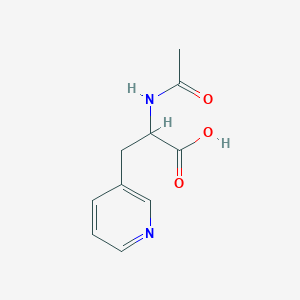![molecular formula C7H5N3OS B061500 5H-3-Thia-1,6,7b-triazacyclopent[cd]inden-5-one,6,7-dihydro-(9CI) CAS No. 165667-15-2](/img/structure/B61500.png)
5H-3-Thia-1,6,7b-triazacyclopent[cd]inden-5-one,6,7-dihydro-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5H-3-Thia-1,6,7b-triazacyclopent[cd]inden-5-one,6,7-dihydro-(9CI) is a heterocyclic organic compound that has gained significant attention in scientific research due to its unique chemical properties. This compound belongs to the class of compounds known as cyclic imides and has a molecular formula of C9H9N3OS. In
Mecanismo De Acción
The mechanism of action of 5H-3-Thia-1,6,7b-triazacyclopent[cd]inden-5-one,6,7-dihydro-(9CI) is not well understood. However, studies have suggested that this compound may exert its biological effects by modulating various signaling pathways in cells, including the PI3K/Akt pathway and the MAPK/ERK pathway. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and physiological effects:
Studies have shown that 5H-3-Thia-1,6,7b-triazacyclopent[cd]inden-5-one,6,7-dihydro-(9CI) has a range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. Additionally, this compound has also been shown to have antioxidant and anti-inflammatory properties, which may make it useful for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5H-3-Thia-1,6,7b-triazacyclopent[cd]inden-5-one,6,7-dihydro-(9CI) in lab experiments is its relative ease of synthesis and availability. Additionally, this compound has been extensively studied, and its biological effects are well characterized. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of 5H-3-Thia-1,6,7b-triazacyclopent[cd]inden-5-one,6,7-dihydro-(9CI). One potential direction is the further investigation of its potential use as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. Additionally, further research is needed to fully elucidate the mechanism of action of this compound and to identify potential targets for its use in the treatment of disease. Finally, the study of the unique optical and electronic properties of this compound may lead to its use in the development of new materials for various applications.
Métodos De Síntesis
The synthesis of 5H-3-Thia-1,6,7b-triazacyclopent[cd]inden-5-one,6,7-dihydro-(9CI) involves the reaction of 2-aminothiophenol with maleic anhydride in the presence of a catalyst. This reaction results in the formation of a cyclic imide intermediate, which is then reduced using sodium borohydride to yield the final product. The synthesis of this compound is relatively simple and can be easily scaled up for industrial applications.
Aplicaciones Científicas De Investigación
5H-3-Thia-1,6,7b-triazacyclopent[cd]inden-5-one,6,7-dihydro-(9CI) has been extensively studied for its potential applications in various fields of scientific research. This compound has shown promising results in the field of medicinal chemistry, where it has been studied for its potential use as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. Additionally, this compound has also been studied for its potential use in the field of materials science, where it has been investigated for its unique optical and electronic properties.
Propiedades
Número CAS |
165667-15-2 |
|---|---|
Nombre del producto |
5H-3-Thia-1,6,7b-triazacyclopent[cd]inden-5-one,6,7-dihydro-(9CI) |
Fórmula molecular |
C7H5N3OS |
Peso molecular |
179.2 g/mol |
Nombre IUPAC |
5-thia-2,9,11-triazatricyclo[5.3.1.04,11]undeca-1,3,6-trien-8-one |
InChI |
InChI=1S/C7H5N3OS/c11-7-4-3-12-6-2-8-5(1-9-7)10(4)6/h2-3H,1H2,(H,9,11) |
Clave InChI |
FQWBTEDYIMXDNM-UHFFFAOYSA-N |
SMILES |
C1C2=NC=C3N2C(=CS3)C(=O)N1 |
SMILES canónico |
C1C2=NC=C3N2C(=CS3)C(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



